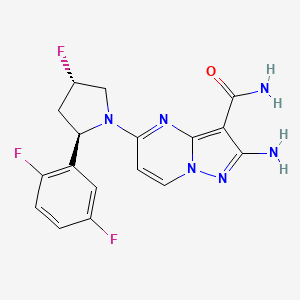

Emzeltrectinib

Description

Structure

3D Structure

Properties

CAS No. |

2223678-97-3 |

|---|---|

Molecular Formula |

C17H15F3N6O |

Molecular Weight |

376.34 g/mol |

IUPAC Name |

2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1 |

InChI Key |

YFTARXQOKASKBW-JOYOIKCWSA-N |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |

Canonical SMILES |

C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Entrectinib's Mechanism of Action in NTRK Fusion-Positive Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a detailed technical overview of the molecular mechanism of action of entrectinib, supported by preclinical and clinical data. It is intended for an audience with a strong background in oncology, molecular biology, and drug development. Entrectinib acts as an ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), as well as ROS1 and ALK kinases. In NTRK fusion-positive cancers, the resulting chimeric proteins lead to constitutive kinase activation and downstream signaling, driving tumor cell proliferation and survival. Entrectinib effectively blocks these aberrant signaling pathways, inducing cell cycle arrest and apoptosis. A key feature of entrectinib is its ability to cross the blood-brain barrier, enabling activity against central nervous system (CNS) metastases.

The Molecular Target: NTRK Gene Fusions

Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for the Tropomyosin Receptor Kinase (TRK) proteins TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] In a variety of solid tumors, chromosomal rearrangements can lead to the fusion of the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of an unrelated gene.[2] This results in the expression of a chimeric TRK fusion protein.

The fusion partner provides a dimerization or multimerization domain that leads to ligand-independent, constitutive activation of the TRK kinase domain.[2] This perpetual signaling activates downstream oncogenic pathways, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and invasion.[2][3][4]

Pharmacodynamics: Potent and Selective Kinase Inhibition

Entrectinib is a multi-kinase inhibitor that potently targets TRKA, TRKB, TRKC, ROS1, and ALK.[5] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[3][6]

Data Presentation: Kinase Inhibition and Cellular Proliferation

The following tables summarize the in vitro potency of entrectinib against its primary kinase targets and its antiproliferative activity in various cancer cell lines harboring NTRK fusions.

Table 1: Biochemical Kinase Inhibition of Entrectinib

| Kinase Target | IC50 (nmol/L) |

| TRKA | 1.7[7], 1[3][8] |

| TRKB | 0.1[7], 3[3][8] |

| TRKC | 0.1[7], 5[3][8] |

| ROS1 | 0.2[7], 7[3][8] |

| ALK | 1.6[7], 12[3][8] |

Table 2: Antiproliferative Activity of Entrectinib in NTRK Fusion-Positive Cell Lines

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nmol/L) |

| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 17[3] |

| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.47[4] |

| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.65[4] |

Signaling Pathway Inhibition

By inhibiting the constitutive activity of TRK fusion proteins, entrectinib effectively abrogates the downstream signaling cascades that drive tumorigenesis. Preclinical studies have demonstrated that treatment with entrectinib leads to a rapid and sustained decrease in the phosphorylation of the TRK fusion protein itself, as well as key downstream effectors.[4]

This includes the inhibition of:

-

MAPK Pathway: Reduced phosphorylation of MEK and ERK, leading to decreased cell proliferation.[3]

-

PI3K/AKT Pathway: Decreased phosphorylation of AKT, promoting apoptosis and inhibiting cell survival.[3]

-

PLCγ Pathway: Inhibition of PLCγ phosphorylation, which is involved in cell growth and differentiation.[3][4]

-

STAT3 Pathway: Reduction in STAT3 phosphorylation, impacting cell survival and proliferation.[4]

The following diagram illustrates the NTRK fusion signaling pathway and the point of inhibition by entrectinib.

Caption: NTRK fusion signaling pathway and entrectinib inhibition.

Central Nervous System (CNS) Activity

A distinguishing feature of entrectinib is its ability to penetrate the blood-brain barrier (BBB).[9] This is of significant clinical importance as many cancers can metastasize to the brain. Entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB that limits the brain penetration of many drugs.[9] This allows entrectinib to achieve and sustain therapeutic concentrations in the CNS.

Table 3: Entrectinib Brain-to-Plasma Concentration Ratios in Preclinical Models (Repeated Dosing)

| Species | Brain-to-Plasma Ratio |

| Mouse | ~0.4[9] |

| Rat | 0.6 - 1.5[9] |

| Dog | 1.4 - 2.2[9] |

Clinical Efficacy in NTRK Fusion-Positive Cancers

The clinical development of entrectinib has been based on a "tissue-agnostic" approach, enrolling patients with NTRK fusion-positive solid tumors regardless of their site of origin. An integrated analysis of the pivotal phase 1/2 trials (STARTRK-1, STARTRK-2, and ALKA-372-001) demonstrated robust and durable responses.

Table 4: Clinical Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 57.4%[10] |

| Complete Response (CR) | 7.4%[5] |

| Median Duration of Response (DoR) | 10.4 months[10] |

| Median Progression-Free Survival (PFS) | 11.2 months |

| Intracranial ORR (in patients with baseline CNS metastases) | 54.5% |

Experimental Protocols

The following sections provide an overview of the methodologies used in key preclinical experiments to characterize the mechanism of action of entrectinib.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Principle: A radiometric assay format is commonly used, measuring the incorporation of radiolabeled phosphate (from ³³P-ATP) into a peptide substrate by the target kinase.

-

Protocol Outline:

-

Purified recombinant TRK, ROS1, or ALK kinase is incubated with a specific peptide substrate and ³³P-ATP.

-

Serial dilutions of entrectinib are added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature for a defined period.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free ³³P-ATP (e.g., using a phosphocellulose filter membrane).

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the entrectinib concentration.

-

The following diagram illustrates the workflow of a typical kinase inhibition assay.

Caption: Workflow for a radiometric kinase inhibition assay.

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cells.

-

Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Protocol Outline:

-

NTRK fusion-positive cancer cells (e.g., KM12) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of entrectinib or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

A reagent containing a cell-lysing agent and luciferase/luciferin is added to each well.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

IC50 values are determined by plotting cell viability against the log of the entrectinib concentration.[11]

-

In Vivo Xenograft Tumor Model

This assay evaluates the antitumor efficacy of a compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

Protocol Outline:

-

NTRK fusion-positive human cancer cells (e.g., KM12) are injected subcutaneously into the flank of immunodeficient mice (e.g., nu/nu mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives entrectinib orally at specified doses and schedules (e.g., 30 or 60 mg/kg, twice daily for 10 consecutive days). The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

The efficacy of entrectinib is determined by comparing the tumor growth in the treated group to the control group.

-

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to entrectinib can develop. The most common mechanisms involve the acquisition of secondary mutations in the NTRK kinase domain that interfere with drug binding. These include "solvent front" mutations (e.g., NTRK1 G595R) and "gatekeeper" mutations (e.g., NTRK1 G667C).[3] The development of next-generation TRK inhibitors aims to overcome these resistance mechanisms.

Conclusion

Entrectinib is a highly effective, CNS-active inhibitor of TRK fusion proteins, representing a significant advancement in the treatment of NTRK fusion-positive cancers. Its mechanism of action is well-characterized, involving the potent and selective inhibition of the TRK kinase, leading to the shutdown of key oncogenic signaling pathways and resulting in tumor cell death. The robust preclinical and clinical data underscore the importance of molecular testing to identify patients who may benefit from this targeted therapy.

References

- 1. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Entrectinib: A Technical Guide to a Selective Pan-TRK, ROS1, and ALK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Entrectinib (ROZLYTREK®) is an orally bioavailable, central nervous system (CNS)-active inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), as well as ROS1 and ALK receptor tyrosine kinases.[1][2][3] Oncogenic fusions of the NTRK genes, along with rearrangements in ROS1 and ALK, are key drivers in a variety of adult and pediatric solid tumors.[3][4] Entrectinib was specifically designed to target these oncogenic drivers and to cross the blood-brain barrier, providing a crucial therapeutic option for patients with primary or metastatic CNS disease.[2][5] This document provides a comprehensive technical overview of entrectinib, detailing its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental methodologies used in its characterization.

Pharmacology of Entrectinib

Chemical Structure and Properties

Entrectinib, chemically known as N-(5-((3,5-difluorophenyl)methyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide, is a 3-aminoindazole derivative.[6] As a small molecule, it is orally available and has been optimized for CNS penetration, a critical feature for treating brain metastases, which are common in certain fusion-driven cancers.[5][6]

Mechanism of Action

Entrectinib functions as a potent, ATP-competitive inhibitor of the kinase activity of TRKA, TRKB, TRKC, ROS1, and ALK.[1][7][8] In cancers driven by NTRK, ROS1, or ALK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways essential for cell proliferation and survival.[3][7] These pathways primarily include the RAS/MAPK, PI3K/AKT, and PLCγ cascades.[1] By binding to the ATP-binding site within the kinase domain of these fusion proteins, entrectinib blocks autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1][7][9]

Preclinical Profile

In Vitro Potency and Selectivity

Biochemical assays demonstrate that entrectinib potently inhibits the kinase activity of the TRK family with low nanomolar IC50 values. It also shows high potency against ROS1 and ALK kinases.[10] Profiling against a broader panel of kinases revealed limited cross-reactivity, indicating its selectivity.

| Kinase Target | IC50 (nmol/L) |

| TRKA | 1[10] |

| TRKB | 3[10] |

| TRKC | 5[10] |

| ROS1 | 7[10] |

| ALK | 12[10] |

| JAK2 | 40 |

| FAK | 140 |

| FLT3 | 164 |

Cellular Activity

In cellular assays, entrectinib has shown potent antiproliferative activity against tumor cell lines harboring TRK, ROS1, or ALK fusions.[11] For example, in the KM12 colorectal carcinoma cell line, which contains a TPM3-TRKA fusion, entrectinib treatment abolished the autophosphorylation of the TRKA fusion protein and inhibited the phosphorylation of downstream signaling molecules, including PLCγ1, AKT, and MAPK.

In Vivo Efficacy

Oral administration of entrectinib led to significant tumor regression in multiple human tumor xenograft models.[11] In mice bearing KM12 (TRKA-dependent) xenografts, entrectinib induced tumor regression. Similar potent anti-tumor activity was observed in various ALK-dependent and ROS1-driven tumor models.[11]

Central Nervous System (CNS) Penetration

A key feature of entrectinib is its ability to cross the blood-brain barrier.[2][7] Preclinical studies in mice, rats, and dogs showed favorable brain-to-blood concentration ratios.[5][12] In vitro studies suggest entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter that often limits the CNS penetration of other kinase inhibitors.[2][13] This property allows entrectinib to achieve and sustain therapeutic concentrations in the CNS, enabling the treatment of primary and metastatic brain tumors.[5][13]

Clinical Efficacy in NTRK Fusion-Positive Tumors

The clinical efficacy of entrectinib was evaluated in an integrated analysis of three Phase I/II trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[14][15] This analysis demonstrated durable and clinically meaningful responses across a wide range of NTRK fusion-positive solid tumors.[14]

| Endpoint | Result (Efficacy-Evaluable Population, n=121) |

| Objective Response Rate (ORR) | 61.2%[14] |

| Complete Response (CR) | 15.7%[3] |

| Partial Response (PR) | 45.5%[3] |

| Median Duration of Response (DoR) | 20.0 months (95% CI, 13.0–38.2)[3][14] |

| Median Progression-Free Survival (PFS) | 13.8 months (95% CI, 10.1–19.9)[14] |

| Intracranial ORR (n=11) | 63.6% (95% CI, 30.8–89.1)[14] |

The FDA granted accelerated approval to entrectinib for adult and pediatric patients 12 years of age and older with solid tumors that have an NTRK gene fusion.[16]

Human Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients with solid tumors have characterized the absorption, distribution, metabolism, and excretion of entrectinib.[17][18] It is cleared primarily through metabolism by CYP3A4 to its major active metabolite, M5, which has a similar pharmacological activity.[1][18]

| Parameter | Value |

| Time to Max Concentration (Tmax) | ~4 hours[17][18] |

| Elimination Half-Life (t½) | ~20 hours (Entrectinib)[1][17][18] |

| ~40 hours (Active Metabolite M5)[1] | |

| Apparent Clearance (CL/F) | 19.6 L/h (Entrectinib)[1] |

| 52.4 L/h (Active Metabolite M5)[1] | |

| Plasma Protein Binding | >99%[1] |

| Primary Route of Elimination | Feces (~83%)[1][17][18] |

| Primary Metabolizing Enzyme | CYP3A4[1][18] |

Key Experimental Methodologies

Biochemical Kinase Inhibition Assay

The potency of entrectinib against target kinases was determined using biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant kinase domains (e.g., TRKA, ALK) and a corresponding peptide substrate are prepared in assay buffer.

-

Compound Dilution: Entrectinib is serially diluted to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and entrectinib are combined in microplate wells.

-

Initiation: The reaction is initiated by the addition of ATP. Steady-state kinetic experiments demonstrated that entrectinib is a competitive inhibitor with respect to ATP.[19]

-

Incubation: The plate is incubated at room temperature to allow for the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by measuring ATP consumption via a luminescence-based assay.

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.

Cell Viability Assay

The antiproliferative effects of entrectinib on cancer cell lines were assessed using cell viability assays.

Protocol Outline:

-

Cell Seeding: Tumor cells (e.g., KM12) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of entrectinib or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[19]

-

Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT, is added to each well.[20] Metabolically active cells reduce the tetrazolium salt to a colored formazan product.[20]

-

Incubation and Solubilization: After a short incubation (2-4 hours), a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.

Western Blot Analysis for Target Engagement

To confirm that entrectinib inhibits its target in a cellular context, Western blotting is used to measure the phosphorylation status of the kinase and its downstream effectors.

Protocol Outline:

-

Cell Treatment: Cells are treated with entrectinib at various concentrations for a short duration (e.g., 2 hours).[19]

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-TRKA, TRKA, p-AKT, AKT).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: The band intensities are quantified to determine the effect of entrectinib on protein phosphorylation.

In Vivo Tumor Xenograft Model

The anti-tumor efficacy of entrectinib in a living organism is evaluated using xenograft models, where human tumor cells are implanted into immunodeficient mice.

Protocol Outline:

-

Cell Culture: Human tumor cells (e.g., KM12) are cultured in vitro.

-

Animal Acclimatization: Immunocompromised mice (e.g., athymic nu/nu) are acclimatized to the laboratory environment.[19]

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.[19]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Randomization and Treatment: Mice are randomized into treatment and control (vehicle) groups. Entrectinib is administered orally according to a specified dose and schedule (e.g., 30 mg/kg twice daily).[9][19]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion

Entrectinib is a potent and selective inhibitor of TRK, ROS1, and ALK kinases with a well-characterized preclinical and clinical profile. Its ability to cross the blood-brain barrier and its demonstrated efficacy in patients with CNS metastases address a significant unmet need.[5][14] The robust clinical data showing high and durable response rates in patients with NTRK fusion-positive solid tumors have established entrectinib as a key therapeutic agent in the armamentarium of precision oncology.[14][15] The methodologies outlined herein provide a framework for the continued investigation and development of targeted kinase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdiarticle4.com [sdiarticle4.com]

- 7. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 8. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [cancer.fr]

- 12. icm.unicancer.fr [icm.unicancer.fr]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]

- 17. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]

- 19. aacrjournals.org [aacrjournals.org]

- 20. jrmds.in [jrmds.in]

An In-depth Technical Guide on the Role of Entrectinib in ROS1-Rearranged Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS1 gene rearrangements represent a distinct molecular subtype of non-small cell lung cancer (NSCLC), occurring in approximately 1-2% of patients, particularly in younger, non-smoking individuals with adenocarcinoma histology.[1][2][3] These rearrangements lead to the constitutive activation of the ROS1 receptor tyrosine kinase, driving oncogenic signaling and tumor growth.[2][4] Entrectinib (Rozlytrek®) is a potent, orally bioavailable inhibitor of ROS1, as well as anaplastic lymphoma kinase (ALK) and neurotrophic tyrosine receptor kinase (NTRK).[5][6][7] Its ability to cross the blood-brain barrier makes it a crucial therapeutic option for patients with central nervous system (CNS) metastases, a common occurrence in this patient population.[1][5][8] This guide provides a comprehensive overview of the mechanism of action, clinical efficacy, safety profile, and the experimental methodologies used to evaluate entrectinib in the context of ROS1-rearranged NSCLC.

Mechanism of Action: Targeting the Aberrant ROS1 Signaling Pathway

The ROS1 proto-oncogene, located on chromosome 6q22, encodes a receptor tyrosine kinase that is closely related to the ALK and insulin receptor families.[2][9] In NSCLC, chromosomal rearrangements lead to the fusion of the ROS1 kinase domain with various partner genes, with CD74 being the most common.[2][9] This fusion results in a constitutively active chimeric protein that dimerizes and autophosphorylates, leading to the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and migration.[2][4][10]

Key downstream pathways activated by ROS1 fusion proteins include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[3][10]

-

PI3K/AKT/mTOR Pathway: Mediates cell survival and growth.[3][10]

-

JAK/STAT Pathway (specifically STAT3): Involved in cell survival and proliferation.[3][10]

-

SHP-1/SHP-2 Signaling: Contributes to the activation of other downstream effectors.[3][10]

Entrectinib functions as an ATP-competitive inhibitor, binding to the kinase domain of the ROS1 fusion protein and blocking its autophosphorylation. This inhibition effectively shuts down the downstream oncogenic signaling cascades, leading to tumor growth inhibition and apoptosis.

Clinical Efficacy of Entrectinib

The clinical development of entrectinib for ROS1-rearranged NSCLC was primarily based on an integrated analysis of three multicenter, single-arm clinical trials: ALKA-372-001 (Phase 1), STARTRK-1 (Phase 1), and STARTRK-2 (Phase 2).[6][11][12] Patients with locally advanced or metastatic ROS1 fusion-positive NSCLC were enrolled.[12] The recommended phase II dose of entrectinib was established at 600 mg orally once daily.[6]

Systemic Efficacy

The integrated analysis demonstrated significant and durable responses to entrectinib. Updated data from these pooled studies, as well as findings from the BFAST trial which used liquid biopsies for screening, confirm the robust efficacy of entrectinib.[13][14][15]

Table 1: Systemic Efficacy of Entrectinib in ROS1-Positive NSCLC (Integrated Analysis)

| Endpoint | Efficacy-Evaluable Population (n=53)[6][11][16] | Updated Analysis (n=161)[13][15] | TKI-Naïve Patients (n=172)[8] |

|---|---|---|---|

| Objective Response Rate (ORR) | 77% (95% CI: 64–88) | 67.1% (95% CI: 59.3–74.3) | 67% |

| Complete Response (CR) | 6% | - | 13% (in a separate analysis[2]) |

| Partial Response (PR) | 72% | - | - |

| Median Duration of Response (DoR) | 24.6 months (95% CI: 11.4–34.8) | 15.7 months | 20.4 months |

| Median Progression-Free Survival (PFS) | 19.0 months (95% CI: 12.2–36.6) | 15.7 months (95% CI: 11.0–21.1) | 16.8 months |

| Median Overall Survival (OS) | Not Reached | Not Reached (81% at 12 months) | 47.8 months (95% CI: 44.1–NR)[2] |

Note: Data is compiled from multiple analyses with different patient numbers and follow-up times, which can account for variations.

Intracranial Efficacy

A key advantage of entrectinib is its designed ability to penetrate the central nervous system.[12][17] This is particularly relevant as a significant proportion of patients with ROS1-positive NSCLC present with or develop brain metastases.[1][8][16]

Table 2: Intracranial Efficacy of Entrectinib in ROS1-Positive NSCLC Patients with Baseline CNS Metastases

| Endpoint | Patients with Measurable Baseline CNS Disease (n=20-24)[1][11][15] | Patients with any Baseline CNS Disease (n=51)[8] |

|---|---|---|

| Intracranial ORR | 55% - 79.2% | 49% |

| Median Intracranial DoR | 12.9 months | 12.9 months |

| Median Intracranial PFS | 7.7 - 12.0 months | - |

Safety and Tolerability

The safety profile of entrectinib has been characterized in a broad population of patients. The most common adverse reactions are generally manageable.[7][18]

Table 3: Common Treatment-Related Adverse Events (TRAEs) with Entrectinib

| Adverse Event (Any Grade) | Frequency |

|---|---|

| Fatigue | ≥20%[18] |

| Constipation | ≥20%[18] |

| Dysgeusia (taste disturbance) | ≥20%[18] |

| Edema | ≥20%[18] |

| Dizziness | ≥20%[7][18] |

| Diarrhea | ≥20%[18] |

| Nausea | ≥20%[18] |

| Cognitive Impairment | ≥20%[18] |

| Weight Gain | ≥20%[18] |

| Cough | ≥20%[18] |

Serious adverse reactions can include congestive heart failure, CNS effects, skeletal fractures, hepatotoxicity, hyperuricemia, and QT interval prolongation.[7][18] Most TRAEs are Grade 1-2 and can be managed with dose modifications or supportive care.[8] No new safety signals were identified in updated analyses with longer follow-up.[13][19]

Experimental Protocols and Methodologies

Patient Screening and ROS1 Rearrangement Detection

Accurate identification of ROS1 rearrangements is critical for selecting patients who will benefit from entrectinib.[20] Several methodologies are employed, often in a sequential or complementary manner.

a) Immunohistochemistry (IHC)

-

Purpose: A cost-effective screening method to detect the overexpression of ROS1 protein, which is a surrogate marker for the underlying gene rearrangement.[20]

-

Methodology:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.

-

Antigen retrieval is performed, typically using a high pH buffer in a pressure cooker or water bath.

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Sections are incubated with a primary antibody specific for ROS1 (e.g., clone D4D6).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a visible signal.

-

Slides are counterstained, dehydrated, and mounted.

-

-

Interpretation: A positive result is typically defined by moderate-to-strong, diffuse cytoplasmic staining in tumor cells. IHC has high sensitivity, but positive cases require confirmation by another method due to variable specificity.[20][21]

b) Fluorescence In Situ Hybridization (FISH)

-

Purpose: Considered a gold standard for confirming the presence of a ROS1 gene rearrangement.[21][22]

-

Methodology:

-

FFPE tissue sections are deparaffinized and pretreated with proteases to allow probe access to the nuclear DNA.

-

A dual-color, break-apart probe set is used. These probes bind to the regions flanking the ROS1 gene breakpoint on chromosome 6. One probe labels the 5' (telomeric) region (e.g., with a green fluorophore), and the other labels the 3' (centromeric) region (e.g., with an orange fluorophore).[21]

-

The probe and target DNA are co-denatured and then hybridized overnight.

-

Post-hybridization washes are performed to remove unbound probes.

-

Slides are counterstained with DAPI and analyzed under a fluorescence microscope.

-

-

Interpretation: In a normal cell, the two signals will appear fused or very close together (yellow or one orange and one green signal). In a cell with a ROS1 rearrangement, the signals will be split apart, or there will be an isolated 3' or 5' signal. A tumor is considered positive if >15% of analyzed cells show a rearrangement pattern.

c) Next-Generation Sequencing (NGS)

-

Purpose: A comprehensive method that can identify the specific fusion partner and detect other co-occurring mutations. Both DNA- and RNA-based NGS panels are used.

-

Methodology:

-

Nucleic acids (DNA and/or RNA) are extracted from tumor tissue or plasma (for liquid biopsy).

-

For RNA-based sequencing (often preferred for fusion detection), RNA is reverse-transcribed to cDNA.[23]

-

Libraries are prepared through fragmentation, adapter ligation, and amplification. Hybridization-based capture may be used to enrich for specific genes of interest.

-

The prepared libraries are sequenced on an NGS platform (e.g., Illumina).

-

Bioinformatic pipelines are used to align the sequencing reads to the human genome and identify structural variants, including gene fusions.

-

-

Advantages: High sensitivity and specificity, ability to detect novel fusion partners, and simultaneous analysis of multiple genes. RNA-based NGS is generally more sensitive for detecting fusions than DNA-based methods.[23]

Clinical Trial Protocol (Integrated Analysis - General Framework)

-

Study Design: Integrated analysis of three ongoing, multicenter, open-label, single-arm Phase 1 (ALKA-372-001, STARTRK-1) and Phase 2 (STARTRK-2) trials.[12][15]

-

Patient Population: Adult patients (≥18 years) with locally advanced or metastatic NSCLC harboring a ROS1 fusion, confirmed by a local laboratory. Patients had an ECOG performance status of 0-2. Prior systemic cancer treatment (except for ROS1 inhibitors) was permitted.[12]

-

Treatment: Entrectinib administered orally at a dose of at least 600 mg once daily. Treatment continued until documented radiographic progression, unacceptable toxicity, or withdrawal of consent.[11][12]

-

Endpoints:

-

Co-Primary: Objective Response Rate (ORR) and Duration of Response (DoR), assessed by a blinded independent central review (BICR) according to RECIST v1.1.[12][13][15]

-

Secondary: Progression-Free Survival (PFS), Overall Survival (OS), intracranial ORR, intracranial DoR, intracranial PFS, and safety.[13][15]

-

-

Assessments:

-

Tumor assessments (including brain MRI for patients with CNS disease) were performed at baseline, at the end of cycle 1, and every 2 cycles thereafter.[11]

-

Safety was monitored through physical examinations, vital signs, laboratory tests, and recording of adverse events throughout the study.

-

Mechanisms of Resistance and Future Directions

As with other targeted therapies, acquired resistance to entrectinib can develop. Mechanisms of resistance can include:

-

On-target mutations: Secondary mutations in the ROS1 kinase domain, such as the G2032R solvent front mutation, can prevent entrectinib from binding effectively.[2][24]

-

Bypass pathway activation: Upregulation of alternative signaling pathways, such as the KRAS pathway, can drive tumor growth despite continued ROS1 inhibition.[2][25]

Understanding these resistance mechanisms is crucial for developing next-generation ROS1 inhibitors and combination strategies.[26] Drugs like repotrectinib are being evaluated for their activity against resistance mutations.[2][26] Furthermore, the success of liquid biopsies in the BFAST study supports their use in non-invasive monitoring for response and emerging resistance.[14][24]

Conclusion

Entrectinib is a highly effective and well-tolerated targeted therapy for patients with ROS1-rearranged NSCLC. Its robust systemic and intracranial activity has established it as a standard-of-care, particularly for patients with CNS metastases.[1][11] The successful application of entrectinib underscores the importance of broad molecular profiling in NSCLC to identify patients with targetable driver mutations.[9][16] Ongoing research into resistance mechanisms and the development of next-generation inhibitors will continue to improve outcomes for this distinct patient population.

References

- 1. ascopubs.org [ascopubs.org]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtopics.com [drugtopics.com]

- 8. Brief Report: Updated Efficacy and Safety Data From an Integrated Analysis of Entrectinib in Locally Advanced/Metastatic ROS1 Fusion-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomarker.onclive.com [biomarker.onclive.com]

- 10. Progress of non-small-cell lung cancer with ROS1 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. targetedonc.com [targetedonc.com]

- 15. ascopubs.org [ascopubs.org]

- 16. news.cuanschutz.edu [news.cuanschutz.edu]

- 17. Long-Term Efficacy and Safety of Entrectinib in ROS1 Fusion–Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. Updated Analysis of Outcomes With Entrectinib for Advanced ROS1 Fusion–Positive NSCLC - The ASCO Post [ascopost.com]

- 20. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular diagnosis in non-small-cell lung cancer: expert opinion on ALK and ROS1 testing | Journal of Clinical Pathology [jcp.bmj.com]

- 22. Molecular diagnosis in non-small-cell lung cancer: expert opinion on ALK and ROS1 testing [medthority.com]

- 23. expertperspectives.com [expertperspectives.com]

- 24. esmo.org [esmo.org]

- 25. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. targetedonc.com [targetedonc.com]

Entrectinib's Inhibitory Effects on Anaplastic Lymphoma Kinase (ALK) Fusion Proteins: A Technical Guide

Introduction

Entrectinib is an orally bioavailable, central nervous system (CNS) active inhibitor targeting several receptor tyrosine kinases.[1][2] It is a selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[3][4] Chromosomal rearrangements involving the ALK gene can lead to the creation of oncogenic fusion proteins that exhibit constitutive kinase activity, driving cellular proliferation and survival in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][5] Entrectinib has demonstrated potent anti-neoplastic activity in tumors harboring these ALK fusions.[4][6] This guide provides an in-depth technical overview of entrectinib's mechanism of action, inhibitory effects, and the experimental protocols used for its characterization.

Mechanism of Action

Entrectinib functions as an ATP-competitive inhibitor of the ALK kinase domain.[3][7] By binding to the ATP-binding site of the ALK fusion protein, entrectinib blocks the transfer of phosphate from ATP to substrate proteins.[1] This action effectively inhibits the constitutive autophosphorylation of the ALK fusion protein and the subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, such as the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways.[3][5][8] Steady-state kinetic experiments have confirmed that entrectinib is a competitive inhibitor with respect to ATP and noncompetitive with respect to the peptide substrate.[7][9]

Quantitative Analysis of ALK Inhibition

The inhibitory potency of entrectinib against ALK has been quantified through both biochemical and cellular assays, typically reported as the half-maximal inhibitory concentration (IC50).

Biochemical Potency

In cell-free biochemical assays, entrectinib potently inhibits the kinase activity of ALK. This provides a direct measure of the drug's interaction with the isolated enzyme.

| Target Kinase | Assay Type | IC50 (nmol/L) | Reference |

| ALK | Biochemical Assay | 12 | [7] |

Cellular Potency

Cell-based assays measure entrectinib's ability to inhibit the proliferation and survival of cancer cells that are dependent on ALK fusion proteins for their growth. These assays demonstrate the drug's on-target effect in a biological context. Entrectinib shows potent antiproliferative activity in various ALK-dependent cancer cell lines.[7] For instance, in Karpas-299 cells, concentrations as low as 10 nmol/L can induce cell cycle arrest and apoptosis.[7]

| Cell Line | Cancer Type | ALK Fusion Partner | Assay Type | IC50 (nmol/L) | Reference |

| Karpas-299 | ALCL | NPM-ALK | Proliferation / Apoptosis Assay | Potent activity observed at >= 10 nmol/L | [7] |

| SR-786 | ALCL | NPM-ALK | Proliferation / Signaling Assay | Potent inhibition of p-ALK and p-STAT3 observed | [7][10] |

Note: Specific IC50 values for cellular proliferation can vary based on the specific ALK fusion partner and the experimental conditions used.[11]

Experimental Protocols

Biochemical ALK Kinase Activity Assay (IC50 Determination)

This protocol outlines a method for determining the IC50 value of entrectinib against ALK kinase in a cell-free system using a fluorescence-based assay.

Objective: To measure the concentration of entrectinib required to inhibit 50% of ALK kinase activity.

Materials:

-

Recombinant human ALK kinase domain

-

Fluorescently-labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Entrectinib (serially diluted)

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

-

384-well assay plates

-

Fluorescence plate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of entrectinib in DMSO, typically starting from a high concentration (e.g., 10 µM) with a 3-fold dilution scheme for a 12-point curve. A "0" compound control (DMSO only) is included.[12]

-

Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted entrectinib or DMSO control to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a solution of the ALK enzyme and the peptide substrate in the kinase assay buffer. Add this mixture (e.g., 10 µL) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence intensity (resulting from substrate phosphorylation) every 1-2 minutes.[12]

-

Data Analysis:

-

For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).

-

Normalize the rates relative to the DMSO-only control (100% activity) and a "no kinase" control (0% activity).

-

Plot the normalized percent inhibition against the logarithm of the entrectinib concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]

-

References

- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. sdiarticle4.com [sdiarticle4.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assayquant.com [assayquant.com]

Preclinical Anti-Tumor Activity of Entrectinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of Entrectinib (RXDX-101), a potent and selective tyrosine kinase inhibitor. Entrectinib targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK), which are key oncogenic drivers in a variety of solid tumors.[1] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

In Vitro Efficacy and Potency

Entrectinib has demonstrated potent inhibitory activity against its target kinases and proliferation of tumor cell lines harboring NTRK, ROS1, or ALK gene fusions.

Kinase Inhibition

Entrectinib is a competitive inhibitor of the ATP binding site in the kinase domain of its target receptors.[2][3] Biochemical assays have established its high potency against the TRK family, ROS1, and ALK.

| Target Kinase | IC50 (nmol/L) | Reference |

| TRKA | 1, 1.7, 2 | [4][5][6] |

| TRKB | 3, 0.57 | [4][6] |

| TRKC | 5, 1.1 | [4][6] |

| ROS1 | 7, 0.2 | [4][5] |

| ALK | 12, 19 | [4][6] |

Cell Proliferation Inhibition

The anti-proliferative activity of Entrectinib has been evaluated in various cancer cell lines dependent on its target kinases.

| Cell Line | Cancer Type | Genetic Alteration | IC50 (nmol/L) | Reference |

| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 17 | [4] |

| SH-SY5Y-TrkB | Neuroblastoma | TrkB expressing | Sub-nanomolar | [2][7] |

| AML cell lines | Acute Myeloid Leukemia | ETV6-NTRK3 | Sub-nanomolar | [8] |

| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | Not specified | [9] |

In Vivo Anti-Tumor Activity

Preclinical studies using various mouse models have demonstrated significant in vivo efficacy of Entrectinib, including tumor growth inhibition and survival benefits.

Xenograft and Patient-Derived Xenograft (PDX) Models

Oral administration of Entrectinib has been shown to induce tumor regression in multiple xenograft and PDX models.

| Model Type | Cancer Type | Genetic Alteration | Treatment Details | Outcome | Reference |

| Xenograft | Neuroblastoma (TrkB-expressing) | - | 60 mg/kg BID | Significant tumor growth inhibition (p<0.0001) | [2][7] |

| Xenograft | Colorectal Carcinoma (KM12) | TPM3-NTRK1 | Not specified | Tumor regression | [10] |

| PDX | Colorectal Cancer | LMNA-NTRK1 | Not specified | Tumor regression | [11] |

| PDX | Soft Tissue Sarcoma | TPM3-NTRK1 | Not specified | Tumor regression | [6] |

| PDX | Lung Cancer | MPRIP-NTRK1, ETV6-ROS1, SCD4-ROS1, CD74-ROS1, ALK fusions | Not specified | Tumor regression | [6] |

| PDX | Head and Neck Cancer | ETV6-NTRK3 | Not specified | Tumor regression | [6] |

| Transgenic | Anaplastic Large Cell Lymphoma | NPM-ALK | 60 mg/kg BID | Tumor regression | [12] |

Central Nervous System (CNS) Activity

A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against primary and metastatic brain tumors.[11][13]

| Animal Model | Brain/Blood Ratio | Outcome | Reference |

| Mouse | 0.4 | Survival benefit of 57 days vs. 34 days (p < 5x10e-4) in an intracranial ALK-fusion-driven lung cancer model. | [11][13] |

| Rat | 0.6 - 1.0 | Favorable CSF-to-unbound plasma concentration ratio (>0.2). | [11][13][14][15] |

| Dog | 1.4 - 2.2 | - | [11][13] |

Mechanism of Action and Signaling Pathways

Entrectinib inhibits the kinase activity of TRK, ROS1, and ALK, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3]

References

- 1. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. sdiarticle4.com [sdiarticle4.com]

- 6. dovepress.com [dovepress.com]

- 7. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [cancer.fr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Entrectinib

Abstract: Entrectinib is a potent and selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Chromosomal rearrangements resulting in the expression of constitutively active fusion proteins of these kinases are known oncogenic drivers in a variety of solid tumors and hematologic malignancies.[2][4] Entrectinib's mechanism of action involves the direct inhibition of these kinases, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis.[3][4][5] This guide provides a detailed overview of the in vitro pharmacodynamics of Entrectinib, summarizing key quantitative data, outlining experimental protocols, and visualizing its mechanism and relevant workflows.

Mechanism of Action and Target Profile

Entrectinib acts as a multikinase inhibitor, functioning as an ATP competitor at the kinase domain of its targets.[1][3] Its high potency is observed at low nanomolar concentrations against TRK family members, ROS1, and ALK.[6] The expression of fusion genes involving NTRK1/2/3, ROS1, or ALK creates a state of 'oncogene addiction,' where the tumor becomes highly dependent on the signaling from these aberrant kinases.[2] By inhibiting these driver kinases, Entrectinib effectively blocks multiple downstream signaling pathways.

The primary signaling cascades affected by Entrectinib inhibition include:

-

Phosphoinositide 3-kinase (PI3K)/AKT Pathway: Crucial for cell survival and proliferation.[5][7][8]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell growth and differentiation.[5][7][9]

-

Phospholipase C-γ (PLCγ) Pathway: Involved in cell signaling and proliferation.[3][4]

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Important for cell growth, survival, and differentiation, particularly downstream of ALK.[3][4][9]

Inhibition of these pathways culminates in potent anti-proliferative effects and the induction of apoptosis in cancer cells harboring the relevant gene fusions.[3][4]

Quantitative Data: In Vitro Potency

Entrectinib demonstrates high potency against its target kinases in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its efficacy. The major active metabolite of Entrectinib, M5, shows similar in vitro potency.[1]

Table 1: Biochemical Kinase Inhibition

This table summarizes the IC50 values of Entrectinib against the enzymatic activity of its primary kinase targets.

| Target Kinase | IC50 (nmol/L) | Reference(s) |

| TRKA | 1 - 1.7 | [1][10][11][12] |

| TRKB | 0.1 - 3 | [1][10][11][12] |

| TRKC | 0.1 - 5 | [1][10][11][12] |

| ROS1 | 0.2 - 7 | [1][10][11][12] |

| ALK | 1.6 - 12 | [1][10][11][12] |

Table 2: Cellular Anti-Proliferative Activity

This table presents the anti-proliferative IC50 values of Entrectinib in various cancer cell lines driven by NTRK, ROS1, or ALK fusions.

| Cell Line | Cancer Type | Oncogenic Driver | IC50 (nmol/L) | Reference(s) |

| Ba/F3 | Murine Pro-B | TEL-TRKA Fusion | 3 | [13] |

| Ba/F3 | Murine Pro-B | TEL-TRKB Fusion | 3 | [13] |

| Ba/F3 | Murine Pro-B | TEL-TRKC Fusion | 3 | [13] |

| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | <1 | [4] |

| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | <1 | [4] |

| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | Potent | [10][14] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Potent | [7][10] |

| SR-786 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Potent | [7][11] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Potent | [13] |

Experimental Protocols

The in vitro pharmacodynamic properties of Entrectinib have been characterized using a suite of standard and specialized assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of Entrectinib on the enzymatic activity of target kinases (TRKA/B/C, ROS1, ALK) and to calculate IC50 values.

-

Methodology:

-

Assay Format: A radiometric assay format is commonly used.[11]

-

Reaction Mixture: The purified recombinant kinase domain of the target protein is incubated in a reaction buffer containing a specific peptide substrate, ATP (often radiolabeled with ³³P-ATP), and necessary cofactors (e.g., MgCl₂).

-

Inhibitor Addition: Serial dilutions of Entrectinib (typically in DMSO) are added to the reaction mixtures. A control with DMSO alone is included.

-

Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination and Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity using a scintillation counter.

-

Data Analysis: Kinase activity is plotted against the logarithm of Entrectinib concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

Cell Viability / Anti-Proliferation Assay

-

Objective: To measure the effect of Entrectinib on the growth and viability of cancer cell lines.

-

Methodology (CellTiter-Glo® Assay):

-

Cell Seeding: Cancer cells (e.g., IMS-M2, M0-91) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]

-

Treatment: Cells are treated with a range of concentrations of Entrectinib or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a prolonged period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[15]

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Measurement: After a short incubation to stabilize the signal, luminescence is read using a plate reader.

-

Data Analysis: The luminescent signal is normalized to the vehicle control. The results are plotted against the drug concentration to generate a dose-response curve and calculate the cellular IC50 value.[15]

-

Western Blot Analysis for Pathway Modulation

-

Objective: To confirm target engagement and assess the inhibition of downstream signaling pathways in intact cells.

-

Methodology:

-

Cell Treatment: Cells are grown to approximately 70-80% confluency and then treated with various concentrations of Entrectinib for a short duration (e.g., 2 hours).[7][10][11][15]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-TRK, TRK, p-AKT, AKT, p-ERK, ERK).[4][15]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities are quantified to show a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors.[4][15]

-

Apoptosis and Cell Cycle Assays

-

Objective: To determine if the anti-proliferative effects of Entrectinib are due to the induction of apoptosis and/or cell cycle arrest.

-

Methodology (Apoptosis - Caspase-3 Activation):

-

Treatment: Cells are treated with Entrectinib for a specified time (e.g., 18-24 hours).[4]

-

Staining: A reagent like NucView® 488 Caspase-3 Substrate is added. This substrate is non-fluorescent until it is cleaved by activated caspase-3 in apoptotic cells, at which point it releases a high-affinity DNA dye that stains the nucleus green.

-

Analysis: Cells can be analyzed via fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.[4]

-

-

Methodology (Cell Cycle - Propidium Iodide Staining):

-

Treatment: Cells are treated with Entrectinib for 24 to 48 hours.[10][11]

-

Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the membrane.

-

Staining: Cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.

-

Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), allowing for the detection of drug-induced cell cycle arrest.[4][10]

-

References

- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entrectinib - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NTRK Therapy among Different Types of Cancers, Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Entrectinib for Neuroblastoma Preclinical Research: A Technical Guide

Abstract Neuroblastoma (NB) remains a significant challenge in pediatric oncology, particularly in high-risk cases.[1] The discovery of oncogenic driver mutations has paved the way for targeted therapies. Entrectinib is a potent, orally available, and central nervous system-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[2][3][4] Given that alterations in ALK and overexpression of TRKB are implicated in high-risk neuroblastoma, entrectinib represents a promising therapeutic agent.[1][3][5] This technical guide provides an in-depth overview of the preclinical research on entrectinib for neuroblastoma, summarizing key efficacy data, detailing experimental methodologies, and illustrating the underlying molecular pathways and resistance mechanisms.

Introduction

Neuroblastoma, the most common extracranial solid tumor in children, is responsible for approximately 15% of pediatric cancer-related deaths.[1] The clinical behavior of NB is highly variable, ranging from spontaneous regression to aggressive progression.[6] Key molecular drivers have been identified that correlate with prognosis. Amplification and activating mutations of the ALK gene are found in a subset of neuroblastomas and are associated with poor outcomes.[5][7] Additionally, the expression of TRK receptors is critical; TRKA is often associated with favorable biology, whereas TRKB, activated by its ligand brain-derived neurotrophic factor (BDNF), is overexpressed in the majority of high-risk cases and correlates with aggressive disease.[1][8][9]

Entrectinib is a multi-kinase inhibitor designed to target tumors harboring activating fusions or mutations in NTRK1/2/3, ROS1, or ALK.[4][10] Its ability to dually inhibit both ALK and TRK signaling pathways makes it a particularly compelling candidate for neuroblastoma treatment.[4][11] Preclinical studies have demonstrated significant efficacy in various neuroblastoma models, both as a monotherapy and in combination with conventional chemotherapy.[1][6]

Mechanism of Action

Entrectinib functions as an ATP-competitive tyrosine kinase inhibitor.[2][6] By binding to the ATP-binding site within the kinase domain of TRKA/B/C, ALK, and ROS1, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[6] These pathways, including the RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways, are crucial for cancer cell proliferation, survival, and metastasis.[2] The inhibition of these oncogenic driver pathways by entrectinib leads to decreased cell proliferation and the induction of apoptosis.[2][3]

Preclinical Efficacy Data

Entrectinib has demonstrated robust anti-tumor activity in a variety of preclinical neuroblastoma models.

In Vitro Studies

In cell-based assays, entrectinib effectively inhibits the proliferation of neuroblastoma cell lines that are dependent on ALK or TRK signaling. ALK-amplified cells were found to be the most sensitive.[3] The drug has shown a dose-dependent decrease in cell viability and has been reported to be 7 to 8 times more potent against ALK than crizotinib.[3][4] Notably, entrectinib was effective in a neuroblastoma model with the F1174L ALK mutation, a mutation known for conferring resistance to crizotinib, when the model also expressed TRKB.[3] This suggests that the potent inhibition of TRKB by entrectinib may be sufficient to overcome this specific ALK resistance mechanism.[3][4]

| Cell Line | Target Driver | IC50 (nM) | Reference |

| CLB-BAR | ALK-driven | 10.6 | [12] |

| CLB-GE | ALK-driven | 38.6 | [12] |

| SY5Y-TrkA/B | TRK-expressing | ~30 | [13] |

In Vivo Xenograft Studies

In animal models, entrectinib has shown excellent therapeutic efficacy.[1][14] In xenografts using TrkB-expressing neuroblastoma cells, single-agent entrectinib therapy resulted in significant tumor growth inhibition and prolonged event-free survival (EFS) compared to control animals (p<0.0001).[6] Analysis of tumors from treated animals confirmed on-target activity, showing inhibition of phosphorylated TRKB, PLCγ, AKT, and ERK.[6]

| Model | Treatment | Outcome | Reference |

| SY5Y-TrkB Xenograft | Entrectinib (single agent) | Significant tumor growth inhibition; prolonged EFS (p<0.0001) | [6] |

| ALK F1174L / TrkB Xenograft | Entrectinib (single agent) | Decreased tumor growth and improved survival | [3] |

| SY5Y-TrkB Xenograft | Entrectinib + Irinotecan/Temozolomide | Significantly improved EFS vs. chemotherapy alone (p=0.0012) | [6] |

Combination Therapy Studies

The efficacy of entrectinib is enhanced when used in combination with conventional chemotherapy. In both in vitro and in vivo models, combining entrectinib with irinotecan and temozolomide (I/T) resulted in significantly greater growth inhibition and improved survival compared to either agent alone.[3][4][6] This suggests that entrectinib can sensitize tumor cells to cytotoxic drugs, providing a strong rationale for combination strategies in clinical trials.[9]

Mechanisms of Resistance

Despite the promising activity of entrectinib, acquired resistance can emerge. Preclinical studies have identified several mechanisms by which neuroblastoma cells can evade entrectinib's effects. Notably, resistance is generally not caused by new mutations in the target gene NTRK2 (TrkB).[1][8] Instead, resistance involves the activation of bypass signaling pathways.

Key identified mechanisms include:

-

Upregulation of the ERK/MAPK Pathway: Resistant cells show increased phosphorylation and activation of the ERK/MAPK cascade, preserving downstream signaling even when TRKB is inhibited.[1][8][14]

-

Downregulation of the PTEN Pathway: Loss or downregulation of the tumor suppressor PTEN leads to hyperactivation of the pro-survival PI3K/AKT pathway.[1][8][14]

-

Activation of Other Receptors: In some resistant clones, increased signaling from other receptor tyrosine kinases, such as IGF1R, has been observed.[1][14]

-

Increased p75 Expression: Elevated levels of the p75 neurotrophin receptor may increase the sensitivity of TRKB to its ligand, BDNF, helping to maintain some level of downstream signaling.[1][14]

Entrectinib-resistant cell lines established from xenografts demonstrated a more than 10-fold increase in their IC50 values.[1][14]

Experimental Protocols

This section outlines common methodologies used in the preclinical evaluation of entrectinib for neuroblastoma.

Cell Lines and Culture

-

Cell Lines: SH-SY5Y (human neuroblastoma, TRK-null parental), SH-SY5Y-TrkB (stably transfected to overexpress TRKB), CLB-BAR and CLB-GE (ALK-driven).[6][12]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine, at 37°C in a humidified atmosphere of 5% CO2. For transfected lines, a selection antibiotic (e.g., G418) is added.

In Vitro Assays

Cell Viability Assay (MTS/MTT):

-

Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of entrectinib (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure absorbance using a microplate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-protein Analysis:

-

Plate cells and starve them of serum overnight to reduce basal signaling.

-

Treat cells with entrectinib or vehicle for a specified time (e.g., 2-6 hours). For TRK-dependent lines, stimulate with recombinant BDNF for 5-15 minutes before lysis.[6]

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-TRK, anti-phospho-ALK, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

-

Animal Model: Athymic nu/nu mice (4-6 weeks old) are commonly used.[6]

-

Tumor Implantation: 1-5 million neuroblastoma cells (e.g., SH-SY5Y-TrkB) in a solution of Matrigel/PBS are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, entrectinib, chemotherapy, combination). Entrectinib is typically administered orally once daily.

-

Monitoring: Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²). Animal body weight and overall health are monitored.

-

Endpoints: The study may conclude when tumors in the control group reach a maximum size, or it can be continued to assess event-free survival. Tumors are often harvested at the end of the study for pharmacodynamic analysis (e.g., Western blotting).[6]

Conclusion and Future Directions

Preclinical data provide a compelling case for entrectinib as a potent therapeutic agent for neuroblastomas driven by ALK or TRK alterations. It demonstrates significant single-agent activity and synergistic effects with standard chemotherapy.[4][6] The ability of entrectinib to cross the blood-brain barrier is an additional advantage, given the frequency of CNS metastasis in neuroblastoma.[15]

Understanding the mechanisms of resistance is crucial for the long-term success of this targeted therapy. The identification of bypass pathways involving ERK/MAPK and PI3K/AKT signaling suggests that future strategies may require rational combinations of entrectinib with inhibitors of these downstream pathways. Further preclinical research should focus on validating these combination therapies and identifying biomarkers that can predict both response and the emergence of resistance. These efforts will be essential for optimizing the clinical application of entrectinib and improving outcomes for children with high-risk neuroblastoma.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. dovepress.com [dovepress.com]

- 4. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ALK in neuroblastoma—preclinical and clinical advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Entrectinib - Wikipedia [en.wikipedia.org]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

Understanding the Molecular Targets of Entrectinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entrectinib (Rozlytrek®) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of various solid tumors.[1] Its primary mechanism of action involves the competitive inhibition of several key oncogenic drivers, specifically the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), the ROS1 proto-oncogene, and the Anaplastic Lymphoma Kinase (ALK).[2][3] This guide provides a comprehensive technical overview of the molecular targets of Entrectinib, detailing its inhibitory activity, the signaling pathways it modulates, and the mechanisms of resistance that can emerge. The information is presented to support further research and drug development efforts in the field of targeted cancer therapy.

Primary Molecular Targets and Inhibitory Activity

Entrectinib is an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and thereby preventing their phosphorylation and subsequent activation.[4][5] This action effectively shuts down the downstream signaling cascades that drive tumor cell proliferation and survival. The inhibitory potency of Entrectinib against its primary targets has been quantified in various biochemical and cellular assays.

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of Entrectinib against its primary molecular targets.

Table 1: Biochemical Inhibitory Activity of Entrectinib against Primary Kinase Targets

| Target | IC50 (nmol/L) |

| TRKA | 1 |

| TRKB | 3 |

| TRKC | 5 |

| ROS1 | 7 |

| ALK | 12 |

| (Data sourced from biochemical assays)[6] |

Table 2: Cellular Inhibitory Activity of Entrectinib in Cancer Cell Lines

| Cell Line | Primary Target | IC50 (nmol/L) |

| KM12 (Colorectal Carcinoma) | TPM3-TRKA | 17 |

| HCC78 (Non-Small Cell Lung Cancer) | SLC34A2-ROS1 | 450 |

| (Data reflects the concentration required to inhibit cell proliferation by 50%)[1][6] |

Off-Target Kinase Activity and Selectivity Profile

To understand the selectivity of Entrectinib, its activity has been profiled against a panel of other kinases. This provides insight into potential off-target effects and helps to explain its overall safety profile.

Table 3: Inhibitory Activity of Entrectinib against a Selection of Off-Target Kinases

| Kinase | IC50 (nmol/L) |

| JAK2 | 40 |

| ACK1 | 70 |

| IGF1R | 122 |

| FAK | 140 |

| FLT3 | 164 |

| BRK | 195 |

| IR | 209 |

| AUR2 | 215 |

| JAK3 | 349 |

| (Data sourced from a radiometric kinase assay panel)[6] |

The data indicates that Entrectinib is highly selective for its primary targets, with significantly lower potency against other kinases.

Modulation of Downstream Signaling Pathways